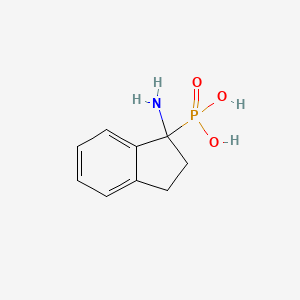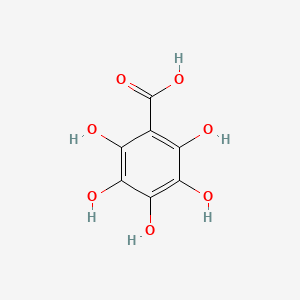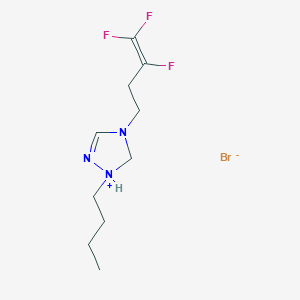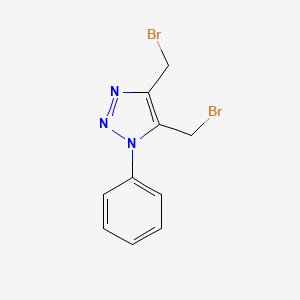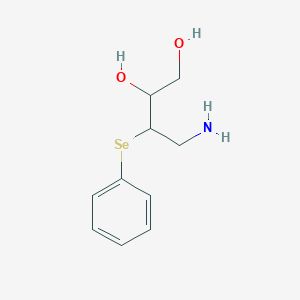
4-Amino-3-(phenylselanyl)butane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(phenylselanyl)butane-1,2-diol is an organic compound with the molecular formula C10H15NO2Se. This compound consists of 15 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 selenium atom . It is a derivative of butane-1,2-diol, where the butane backbone is substituted with an amino group and a phenylselanyl group. The presence of selenium in its structure makes it unique and potentially useful in various scientific applications.
Vorbereitungsmethoden
The synthesis of 4-Amino-3-(phenylselanyl)butane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-bromobutane-1,2-diol with phenylselenol in the presence of a base. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the substitution reaction.
Analyse Chemischer Reaktionen
4-Amino-3-(phenylselanyl)butane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding selenide.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group typically yields selenoxides, while reduction leads to selenides.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(phenylselanyl)butane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing selenium.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Selenium-containing compounds are known for their antioxidant properties, and this compound could be explored for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of selenium-based catalysts.
Wirkmechanismus
The mechanism by which 4-Amino-3-(phenylselanyl)butane-1,2-diol exerts its effects is primarily related to its selenium content. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). The compound may interact with various molecular targets, including enzymes and proteins, through its amino and phenylselanyl groups. These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Amino-3-(phenylselanyl)butane-1,2-diol include other selenium-containing organic molecules such as:
1,2-Butanediol: A simple diol without the selenium and amino substitutions.
4-Phenylbutane-1,2-diol: Lacks the selenium and amino groups, making it less reactive in redox reactions.
Selenocysteine: An amino acid containing selenium, known for its role in various biological processes.
The uniqueness of this compound lies in its combination of an amino group, a phenylselanyl group, and a butane-1,2-diol backbone, which provides a versatile platform for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
666718-08-7 |
|---|---|
Molekularformel |
C10H15NO2Se |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
4-amino-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C10H15NO2Se/c11-6-10(9(13)7-12)14-8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
InChI-Schlüssel |
FXKKGBHYSYUVAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]C(CN)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


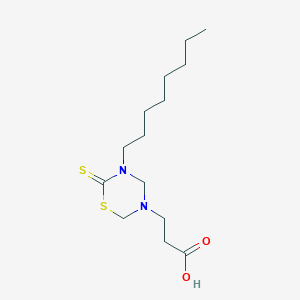
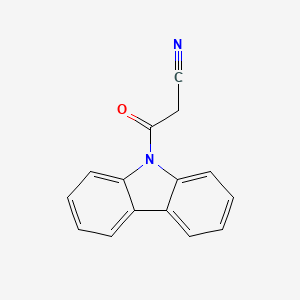
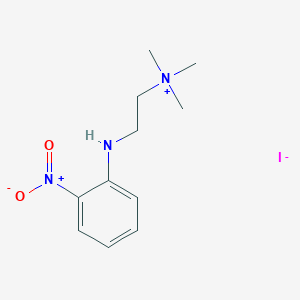
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
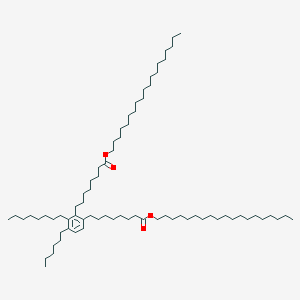
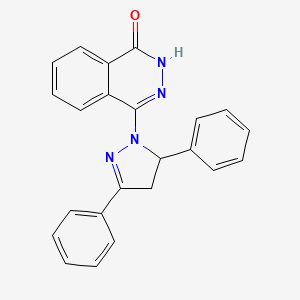
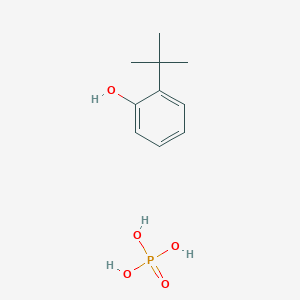
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
